Superior 5-HT2A Receptor Subtype Selectivity of Sarpogrelate Over Ketanserin and Ritanserin
Sarpogrelate exhibits higher selectivity for the 5-HT2A receptor subtype compared to the related 5-HT2B and 5-HT2C receptors than does ketanserin, ritanserin, or cyproheptadine. This conclusion is based on molecular modeling and functional studies designed to evaluate the pharmacological effect on 5-HT2 receptor subtypes [1].
| Evidence Dimension | Selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors |
|---|---|
| Target Compound Data | Sarpogrelate: Higher selectivity profile |
| Comparator Or Baseline | Ketanserin, ritanserin, cyproheptadine |
| Quantified Difference | Not numerically specified in abstract; described as 'higher selectivity' |
| Conditions | Molecular modeling and functional assessment on 5-HT2 receptor subtypes |
Why This Matters
Higher subtype selectivity may translate to a reduced off-target adverse effect profile, which is a critical factor in selecting a research tool or clinical candidate for vascular studies.
- [1] Nagatomo T. [Molecular pharmacology of sarpogrelate]. Nihon Yakurigaku Zasshi. 2003 Nov;122 Suppl:11P-13P. Japanese. PMID: 14727509. View Source
